Parp1-IN-17 Achieves Subnanomolar PARP1 Inhibition with 500-Fold Selectivity over PARP2
In a biochemical fluorescence polarization assay using recombinant human PARP1 and PARP2, Parp1-IN-17 exhibited a PARP1 IC50 of 0.45 nM, compared to Olaparib (PARP1 IC50 = 1.2 nM) and AZD5305 (PARP1 IC50 = 0.38 nM) [1]. For PARP2, Parp1-IN-17 showed an IC50 > 225 nM, yielding a selectivity ratio (PARP2/PARP1) >500. In contrast, Olaparib had a PARP2 IC50 of 8.9 nM (selectivity ratio 7.4) [1]. The quantified difference in selectivity between Parp1-IN-17 and Olaparib is >67-fold [1].
| Evidence Dimension | PARP2/PARP1 selectivity ratio (IC50 ratio) |
|---|---|
| Target Compound Data | >500 |
| Comparator Or Baseline | Olaparib: 7.4 |
| Quantified Difference | >67-fold higher selectivity for Parp1-IN-17 |
| Conditions | Biochemical fluorescence polarization assay, recombinant human PARP1 and PARP2 enzymes, 10 μM NAD+ substrate, 30 min reaction |
Why This Matters
High PARP2 selectivity reduces off-target hematopoietic toxicity, enabling safer in vivo efficacy studies and reducing confounding effects in PARP1-specific mechanistic research.
- [1] Illuzzi, G., et al. (2022). Preclinical characterization of a novel PARP1-selective inhibitor with improved therapeutic index. Molecular Cancer Therapeutics, 21(5), 732–744. View Source
